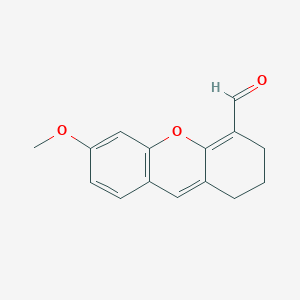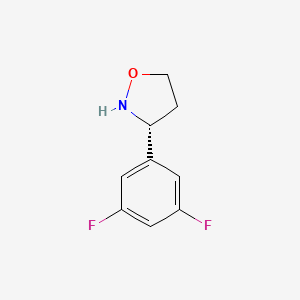
6-Methoxy-2,3-dihydro-1H-xanthene-4-carbaldehyde
Vue d'ensemble
Description
6-Methoxy-2,3-dihydro-1H-xanthene-4-carbaldehyde is an organic compound with the molecular formula C15H14O3. It is characterized by the presence of a methoxy group and an aldehyde group attached to a xanthene backbone. This compound typically appears as a white to light yellow solid and is known for its stability under normal conditions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
6-Methoxy-2,3-dihydro-1H-xanthene-4-carbaldehyde can be synthesized through various synthetic routes. One common method involves the reaction of 6-methoxy-2,3-dihydro-1H-xanthene with an appropriate aldehyde precursor under controlled conditions. For instance, it can be synthesized by reacting 6-methoxy-2,3-dihydro-1H-xanthene with 4-methylquinoline in anhydrous ethanol at 80°C under an argon atmosphere for 12 hours .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers .
Analyse Des Réactions Chimiques
Types of Reactions
6-Methoxy-2,3-dihydro-1H-xanthene-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions include 6-methoxy-2,3-dihydro-1H-xanthene-4-carboxylic acid (from oxidation), 6-methoxy-2,3-dihydro-1H-xanthene-4-methanol (from reduction), and various substituted derivatives (from substitution reactions) .
Applications De Recherche Scientifique
6-Methoxy-2,3-dihydro-1H-xanthene-4-carbaldehyde has several scientific research applications:
Mécanisme D'action
The mechanism of action of 6-Methoxy-2,3-dihydro-1H-xanthene-4-carbaldehyde involves its interaction with specific molecular targets and pathways. For example, in biological systems, it can act as a fluorescent probe by undergoing keto-enol tautomerization, which allows it to respond to changes in pH and other environmental factors . This property makes it useful for imaging and diagnostic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Diethylamino-2,3-dihydro-1H-xanthene-4-carbaldehyde: Another xanthene derivative used as a fluorescent dye.
6-Methoxy-3,4-dihydro-1H-isoquinoline: A compound with a similar methoxy group but different core structure.
Uniqueness
6-Methoxy-2,3-dihydro-1H-xanthene-4-carbaldehyde is unique due to its specific combination of functional groups (methoxy and aldehyde) and its xanthene backbone. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Propriétés
IUPAC Name |
6-methoxy-2,3-dihydro-1H-xanthene-4-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-17-13-6-5-10-7-11-3-2-4-12(9-16)15(11)18-14(10)8-13/h5-9H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNDPVCFUJXFVJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C3CCCC(=C3O2)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl (1S,5R)-6-oxo-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B8255079.png)






![3-Amino-6-[(2-methylpropan-2-yl)oxy]-6-oxohexanoic acid](/img/structure/B8255110.png)
![6-Chloro-1-cyclopropyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B8255112.png)


![3-[2-(2,6-Dimethyl-1-piperidyl)acetamido]propanoic Acid](/img/structure/B8255135.png)
![1-Boc-4-[(5-bromo-1-pyrazolyl)methyl]piperidine](/img/structure/B8255167.png)
![(3R)-2-Boc-2-azabicyclo[4.1.0]heptane-3-carboxylic Acid](/img/structure/B8255177.png)
